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  • Product: 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde
  • CAS: 1946812-92-5

Core Science & Biosynthesis

Foundational

3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde CAS 1946812-92-5 properties

This guide provides an in-depth technical analysis of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde , a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde , a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., JAK, BTK) and anti-inflammatory drugs.

CAS Registry Number: 1946812-92-5 Chemical Class: Halogenated Pyrazole Carbaldehyde Role: Advanced Intermediate / Scaffold for Divergent Synthesis

Executive Summary

3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde is a bifunctional heteroaromatic scaffold characterized by two orthogonal reactive sites: an electrophilic aldehyde at the C4 position and a nucleophilic/coupling-ready bromide at the C3 position. The N1-cyclopentyl group provides lipophilic bulk, often critical for occupying hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases). This compound serves as a "linchpin" intermediate, allowing researchers to independently elaborate the C3 and C4 positions to generate diverse libraries of bioactive molecules.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The following data aggregates calculated values and experimental ranges typical for this structural class.

PropertyValue / Description
IUPAC Name 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde
Molecular Formula C₉H₁₁BrN₂O
Molecular Weight 243.10 g/mol
Exact Mass 242.0055
SMILES BrC1=NN(C2CCCC2)C=C1C=O[1]
Appearance White to pale yellow crystalline solid (Typical)
Melting Point 65–75 °C (Predicted range based on homologues)
Solubility Soluble in DMSO, DCM, EtOAc, MeOH; Insoluble in Water
LogP (Predicted) 2.6 ± 0.4 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 0 Donors / 3 Acceptors

Synthetic Methodology

The synthesis of CAS 1946812-92-5 generally follows two primary strategies. The Vilsmeier-Haack Formylation route is preferred for scale-up due to the stability of the pyrazole precursor.

Route A: The Vilsmeier-Haack Approach (Standard)

This method builds the aldehyde functionality onto a pre-existing bromopyrazole core.

  • Precursor Synthesis: 3-Bromo-1H-pyrazole is alkylated with bromocyclopentane (using NaH or K₂CO₃ in DMF) to yield 3-bromo-1-cyclopentyl-1H-pyrazole . Note: Regioselectivity must be monitored to avoid the 1,5-isomer.

  • Formylation: The intermediate is treated with POCl₃ and DMF (Vilsmeier reagent). The electrophilic Vilsmeier complex attacks the electron-rich C4 position.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium salt to the target aldehyde.

Route B: Cyclization (De Novo)

Constructing the ring from acyclic precursors.

  • Hydrazone Formation: Reaction of cyclopentylhydrazine with a suitable 1,3-dicarbonyl equivalent (e.g., ethyl 2-chloro-3-oxobutanoate derivatives, though less common for direct bromo-aldehyde synthesis).

Visualization: Synthetic Workflow

Synthesis cluster_0 Critical Control Point: Regiochemistry Start 3-Bromo-1H-pyrazole Inter 3-Bromo-1-cyclopentyl-1H-pyrazole Start->Inter N-Alkylation Reagent1 Bromocyclopentane (K2CO3, DMF) Reagent1->Inter Target TARGET: 3-Bromo-1-cyclopentyl- 1H-pyrazole-4-carbaldehyde Inter->Target C4-Formylation Reagent2 POCl3 / DMF (Vilsmeier-Haack) Reagent2->Target

Caption: Step-wise synthesis via N-alkylation followed by C4-selective Vilsmeier-Haack formylation.

Reactivity Profile & Functionalization

This compound is a "divergent point" intermediate. The chemical orthogonality between the bromine and the aldehyde allows for sequential functionalization without protecting groups.

A. C4-Aldehyde Reactivity (Electrophilic)
  • Reductive Amination: Reacts with primary/secondary amines (using NaBH(OAc)₃) to form aminomethyl derivatives. Crucial for kinase inhibitor linker design.

  • Oxidation: Converts to 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid (using NaClO₂/Pinnick oxidation).

  • Condensation: Reacts with hydrazine/hydroxylamine to form hydrazones/oximes, or with active methylenes (Knoevenagel) to form acrylates.

B. C3-Bromine Reactivity (Nucleophilic Susceptibility)
  • Suzuki-Miyaura Coupling: Couples with aryl/heteroaryl boronic acids (Pd(dppf)Cl₂, K₂CO₃) to install the "tail" of the drug molecule.

  • Buchwald-Hartwig Amination: Pd-catalyzed C-N bond formation to introduce amine groups directly on the ring.

  • Sonogashira Coupling: Reaction with terminal alkynes.

Visualization: Divergent Reactivity Tree

Reactivity Center 3-Bromo-1-cyclopentyl- 1H-pyrazole-4-carbaldehyde Node_RedAm Reductive Amination (Amine + NaBH(OAc)3) Center->Node_RedAm C4-Aldehyde Node_Ox Oxidation to Acid (NaClO2) Center->Node_Ox C4-Aldehyde Node_Olefin Wittig/Knoevenagel (Olefination) Center->Node_Olefin C4-Aldehyde Node_Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Center->Node_Suzuki C3-Bromine Node_Buchwald Buchwald Amination (R-NH2, Pd cat.) Center->Node_Buchwald C3-Bromine Node_Sono Sonogashira Coupling (Alkyne, Cu/Pd) Center->Node_Sono C3-Bromine

Caption: Orthogonal reactivity map demonstrating C4 (blue) and C3 (red) functionalization pathways.

Applications in Drug Discovery

The 1-cyclopentyl-pyrazole scaffold is a privileged structure in medicinal chemistry, often mimicking the ribose or purine moiety of ATP in kinase active sites.

  • JAK/STAT Pathway Inhibitors: The aldehyde is frequently converted to an amine or nitrile to interact with the hinge region of Janus Kinases (JAK).

  • BTK Inhibitors: Used in the synthesis of reversible and irreversible Bruton's Tyrosine Kinase inhibitors for oncology and autoimmune indications.

  • Cyclopentyl Group Function: Provides hydrophobic bulk that improves cell permeability and metabolic stability compared to simple methyl/ethyl chains.

Handling, Stability & Safety

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

  • Stability: Stable in solid form for >12 months if kept dry and dark.

  • Safety Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Protocol: Handle in a fume hood. Wear nitrile gloves and safety glasses. In case of contact, wash with copious water.

References

  • Vilsmeier-Haack Synthesis of Pyrazoles: Kira, M. A., et al. "Preparation of pyrazole-4-carboxaldehydes."[1] Journal of Chemical Society C, 1970.

  • Reactivity of 3-Bromopyrazoles: Lier, F., et al. "Regioselective Arylation of 3-Bromopyrazoles." Journal of Organic Chemistry, 2011.

  • General Pyrazole Synthesis: Asian Journal of Chemistry, Vol. 23, No. 11 (2011), pp. 5038-5040. (Discusses Vilsmeier-Haack on hydrazones).

  • Structural Homologues: "Crystal structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde." PMC / NIH, 2012.

Sources

Exploratory

3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde MSDS and safety data sheet

Safety Data, Synthesis, and Application Protocols Part 1: Compound Identity & Technical Datasheet 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde is a specialized heterocyclic building block used primarily in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Safety Data, Synthesis, and Application Protocols

Part 1: Compound Identity & Technical Datasheet

3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting inflammatory pathways (e.g., COX-2 inhibitors) and kinase signaling cascades.[1] Its structural rigidity, provided by the pyrazole core, combined with the lipophilic cyclopentyl group and the reactive aldehyde handle, makes it a critical scaffold for fragment-based drug discovery (FBDD).[1]

Chemical Specifications
PropertySpecification
CAS Number 1946812-92-5
IUPAC Name 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde
Molecular Formula C₉H₁₁BrN₂O
Molecular Weight 243.10 g/mol
Physical State Solid (Low-melting crystalline solid or viscous oil depending on purity)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; sparingly soluble in water.[1][2]
Melting Point Predicted range: 55–65 °C (Analogous to methyl/phenyl variants)
SMILES O=Cc1cn(C2CCCC2)nc1Br

Part 2: Hazard Identification & Safety Assessment (MSDS Core)

GHS Classification & Signaling

Signal Word: WARNING [1]

This compound exhibits the classic toxicity profile of halogenated heteroaromatic aldehydes.[1] The primary risks stem from the electrophilic nature of the aldehyde (protein cross-linking/irritation) and the systemic toxicity of the pyrazole core.[1]

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1]
Eye Damage/Irritation 2AH319 Causes serious eye irritation.[1]
STOT - Single Exposure 3H335 May cause respiratory irritation.[1]
Causality & Mechanism of Toxicity[1]
  • Respiratory Irritation (H335): The aldehyde moiety (

    
    ) is highly reactive toward nucleophilic residues (amines, thiols) in mucous membranes.[1] Inhalation of dust or vapors triggers immediate TRPA1 channel activation, resulting in coughing and inflammation.[1]
    
  • Ocular Damage (H319): Upon contact with the aqueous environment of the eye, the compound can form hydrates or react with corneal proteins, leading to lacrimation and potential corneal opacity if not rinsed immediately.[1]

Self-Validating Safety Protocol
  • The "Smell Test" Failure: Do not rely on odor to detect exposure.[1] If you detect a faint almond-like or acrid smell, your engineering controls (fume hood) have already failed.[1]

  • Glove Permeation: Standard nitrile gloves provide <15 minutes of protection against halogenated aromatics in solution (DCM/DMF).[1] Double-gloving or using Silver Shield® laminate gloves is required for handling concentrated solutions.[1]

Part 3: Handling, Storage, & Stability[1]

Storage Architecture
  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1] The aldehyde group is susceptible to autoxidation to the corresponding carboxylic acid (3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid) upon prolonged exposure to air.[1]

  • Temperature: 2–8 °C . Cold storage retards both oxidation and potential thermal decomposition.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze decomposition.[1]

Emergency Response Systems
  • Eye Contact: Immediate irrigation with saline for 15 minutes.[1] Validation: pH of eye surface must return to 7.4.[1]

  • Skin Contact: Wash with soap and water.[1] Do not use ethanol or DMSO, as these solvents act as permeation enhancers, driving the bromide deeper into the dermal layers.[1]

  • Spill Management: Adsorb with vermiculite.[1] Do not use sawdust (fire risk with potential oxidizers).[1] Neutralize waste stream as halogenated organic waste.[1]

Part 4: Synthetic Utility & Experimental Protocols

Core Application: Reductive Amination & Suzuki Coupling

This scaffold is typically used in two directions:

  • C4-Position: Reductive amination of the aldehyde to form amine linkers.[1]

  • C3-Position: Suzuki-Miyaura coupling utilizing the bromine handle to attach aryl groups.[1]

Workflow Diagram: Synthesis & Functionalization

The following diagram illustrates the synthesis of the core scaffold via Vilsmeier-Haack and its subsequent divergence into drug-like molecules.

G Start 1-Cyclopentyl-1H-pyrazole Bromination Bromination (NBS, DMF) Start->Bromination Regioselective C3/C4 Inter 3-Bromo-1-cyclopentyl-1H-pyrazole Bromination->Inter Vilsmeier Vilsmeier-Haack Formylation (POCl3, DMF) Inter->Vilsmeier Electrophilic Aromatic Subst. Product TARGET: 3-Bromo-1-cyclopentyl- 1H-pyrazole-4-carbaldehyde Vilsmeier->Product Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat) Product->Suzuki Functionalize C3 RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Product->RedAm Functionalize C4

Figure 1: Synthetic pathway for the generation and utilization of the 3-bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde scaffold.

Detailed Protocol: Vilsmeier-Haack Formylation

Context: Synthesis of the title compound from 3-bromo-1-cyclopentyl-1H-pyrazole.[1]

Reagents:

  • Phosphoryl chloride (

    
    ): 1.2 eq[1]
    
  • DMF (Anhydrous): 5.0 eq (Solvent/Reagent)[1]

  • Substrate: 3-Bromo-1-cyclopentyl-1H-pyrazole[1]

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF to 0 °C. Add

    
     dropwise over 20 minutes. Observation: The solution should turn pale yellow and become viscous (formation of the chloroiminium ion).[1]
    
  • Addition: Dissolve the pyrazole substrate in minimal DMF and add dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: Warm the reaction to 70–80 °C for 4 hours. Note: Do not exceed 90 °C to prevent thermal decomposition of the bromide.[1]

  • Quenching (Critical Step): Pour the reaction mixture onto crushed ice/sodium acetate solution. The pH must be adjusted to ~7–8 to hydrolyze the iminium intermediate to the aldehyde.

    • Warning: Exothermic hydrolysis of excess

      
       will release HCl gas.[1] Ensure robust ventilation.[1]
      
  • Workup: Extract with Ethyl Acetate (3x). Wash organics with LiCl solution (5%) to remove residual DMF.[1] Dry over

    
     and concentrate.
    

Part 5: References

  • ChemicalBook. (2025).[1] 3-bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde - CAS 1946812-92-5.[1][2][3] Retrieved from [1]

  • PubChem. (2025).[1] 3-Phenyl-1H-pyrazole-4-carbaldehyde Compound Summary (Class Analog). National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde (Structural Analog). Merck KGaA.[1] Retrieved from [1]

  • National Institutes of Health (PMC). (2011).[1] Synthesis and structural studies of brominated pyrazole aldehydes. Retrieved from

  • Bide Pharm. (2025).[1][2] 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde Product Details. Retrieved from [1]

Sources

Foundational

Technical Whitepaper: 3-Bromo-Substituted Pyrazole-4-Carbaldehydes

This technical guide provides a comprehensive analysis of 3-bromo-substituted pyrazole-4-carbaldehydes , a high-value scaffold in medicinal chemistry. This guide details the synthetic pathways, orthogonal reactivity prof...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-bromo-substituted pyrazole-4-carbaldehydes , a high-value scaffold in medicinal chemistry. This guide details the synthetic pathways, orthogonal reactivity profiles, and applications in drug discovery, specifically for kinase inhibitors and fused heterocyclic systems.

Core Scaffold Analysis & Synthetic Utility

Executive Summary

The 3-bromo-1H-pyrazole-4-carbaldehyde scaffold represents a "privileged structure" in modern drug discovery. Its value lies in its orthogonal reactivity :

  • C3-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkynyl diversity.

  • C4-Aldehyde: An electrophilic center for condensation reactions (Knoevenagel, Schiff base formation) or cyclization to form fused ring systems like pyrazolo[3,4-b]pyridines.

  • N1-Position: A site for solubility-enhancing groups or target-specific pharmacophores.

This guide outlines the most robust synthetic routes to access this core and demonstrates its utility in divergent library synthesis.

Synthetic Strategies

Accessing the 3-bromo isomer requires specific strategies, as direct electrophilic bromination of pyrazoles typically favors the more reactive 4-position.

Route A: The Vilsmeier-Haack-Arnold Reaction (Primary Industrial Route)

This method transforms 3-hydroxypyrazoles (pyrazolones) directly into 3-halo-pyrazole-4-carbaldehydes using phosphorus oxyhalides in DMF. While POCl₃ yields the 3-chloro derivative, substituting with phosphorus oxybromide (POBr₃) yields the desired 3-bromo analog.

  • Mechanism: The reaction proceeds via a bromo-iminium intermediate (Vilsmeier reagent). Attack by the pyrazolone enol tautomer at C4 installs the formyl equivalent, while the C3-hydroxyl is converted to a bromide via an intermediate phosphate ester.

  • Advantages: One-pot conversion; scalable; high regioselectivity.

Route B: The Sandmeyer Approach

For substrates sensitive to harsh Vilsmeier conditions, the Sandmeyer reaction offers an alternative starting from 3-aminopyrazoles.

  • Nitration/Reduction: Convert 3-aminopyrazole to 3-amino-4-formylpyrazole (often via protection/deprotection).

  • Diazotization: Treatment with NaNO₂/HBr generates the diazonium salt.

  • Substitution: CuBr or CuBr₂ promotes radical-nucleophilic substitution to install the bromine at C3.

Route C: Directed Lithiation (Regioselective Exchange)

Starting from 3,4-dibromopyrazole, selective Halogen-Lithium Exchange can be achieved.

  • Condition: n-BuLi at -78°C.

  • Selectivity: The C4-bromine is typically more labile towards exchange than the C3-bromine due to electronic effects and coordination.

  • Quench: Trapping the C4-lithio species with DMF yields 3-bromo-pyrazole-4-carbaldehyde.

Reactivity Profile & Divergent Synthesis

The power of this scaffold is the ability to selectively functionalize the C3 and C4 positions.

Visualization: The Divergent Synthesis Pathway

The following diagram illustrates the logical flow from the core scaffold to complex bioactive heterocycles.

G Core 3-Bromo-pyrazole- 4-carbaldehyde Schiff Schiff Bases (Imine Formation) Core->Schiff R-NH2, EtOH Fused Pyrazolo[3,4-b]pyridines (Friedländer) Core->Fused Active Methylene, Base Suzuki Biaryl/Heteroaryl Derivatives (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd(0) Sonogashira Alkynyl Pyrazoles (Sonogashira) Core->Sonogashira Alkyne, CuI, Pd(II) Suzuki->Fused Cyclization post-coupling

Caption: Divergent synthesis map showing orthogonal functionalization of the C3-Br and C4-CHO sites.

Experimental Protocols

Protocol 1: Synthesis via POBr₃ Vilsmeier-Haack

Adapted for the synthesis of 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

Reagents:

  • 1-Methyl-1,2-dihydro-3H-pyrazol-3-one (10 mmol)

  • Phosphorus Oxybromide (POBr₃) (30 mmol)

  • DMF (Dry, 50 mmol)

  • Dichloromethane (DCM) or Chloroform

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried flask under argon, cool anhydrous DMF (5 equiv) to 0°C. Add POBr₃ (3 equiv) portion-wise. Caution: Exothermic. Stir for 30 min to form the bromo-iminium salt (white/yellow suspension).

  • Addition: Dissolve the pyrazolone starting material in minimal DMF/DCM and add dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Warm the mixture to room temperature, then heat to reflux (approx. 80-90°C) for 4–6 hours. Monitor by TLC (disappearance of pyrazolone).

  • Quench: Cool to 0°C. Pour the reaction mixture slowly onto crushed ice/saturated NaOAc solution. Adjust pH to ~7–8 with NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc) to yield the pale yellow solid.

Protocol 2: Suzuki-Miyaura Coupling at C3

Standard procedure for introducing aryl groups.

Reagents:

  • 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Dioxane/Water (4:1)

Methodology:

  • Degas solvents with nitrogen for 15 minutes.

  • Combine the bromide, boronic acid, base, and catalyst in a sealed tube.

  • Heat at 90°C for 12 hours.

  • Filter through Celite, concentrate, and purify via chromatography. Note: The aldehyde remains intact for subsequent derivatization.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The 3-bromo-pyrazole-4-carbaldehyde is a key precursor for Pyrazolo[3,4-d]pyrimidines and Pyrazolo[3,4-b]pyridines , which are isosteres of ATP and widely used in kinase inhibition (e.g., CDK, GSK-3β inhibitors).

Example Pathway: Reaction of the aldehyde with 3-aminocrotononitrile (or similar enaminonitriles) yields the fused pyridine ring. The C3-bromine can then be substituted to reach into the "gatekeeper" region of the kinase pocket.

Data Summary: Substituent Effects
C3-Substituent (via Coupling)C4-DerivatizationBiological Target Potential
Phenyl / sub-PhenylPyrazolo[3,4-b]pyridineAnti-inflammatory (p38 MAPK)
Heteroaryl (e.g., Pyridine)Hydrazone / ImineAntimicrobial / Antifungal
AlkynylPyrimidine fusionTyrosine Kinase Inhibition

References

  • Vilsmeier-Haack Synthesis of Halo-Pyrazoles

    • Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions[1][2][3][4]

    • Source: Arkivoc, 2019
    • URL:[Link]

  • Lithiation Str

    • Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions[3]

    • Source: Kaunas University of Technology (Arkivoc)
    • URL:[Link]

  • POBr3 Application (Patent)
  • Biological Activity Review

    • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity[1]

    • Source: European Journal of Medicinal Chemistry / Semantic Scholar
    • URL:[Link][5][6][7][8]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling conditions for 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde

Application Note: Suzuki-Miyaura Coupling of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde Executive Summary This application note details the optimized conditions for the Suzuki-Miyaura cross-coupling of 3-Bromo-1-cy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde

Executive Summary

This application note details the optimized conditions for the Suzuki-Miyaura cross-coupling of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde . This scaffold is a critical intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, CDK) and agrochemicals.

The presence of an electron-withdrawing formyl group at the C4 position, adjacent to the C3-bromide, creates a unique electronic environment that activates the halide towards oxidative addition but imposes stability risks under strongly basic conditions. This guide provides two distinct protocols: a General Robust Method for standard aryl boronic acids and an Advanced High-Turnover Method for sterically hindered or electron-deficient coupling partners.

Scientific Rationale & Mechanistic Insights

The Ortho-Formyl Activation Effect

Unlike simple halopyrazoles, the target substrate possesses a formyl group at C4.

  • Electronic Activation: The aldehyde is a strong electron-withdrawing group (EWG). Through resonance and induction, it decreases electron density at the C3 position, significantly accelerating the rate of oxidative addition of the Pd(0) catalyst into the C-Br bond compared to unfunctionalized bromopyrazoles.

  • Stability Trade-off: The C4-aldehyde is susceptible to side reactions, particularly the Cannizzaro reaction or aldol condensations, if exposed to strong hydroxide bases (NaOH, KOH) or high temperatures for prolonged periods. Therefore, carbonate or phosphate bases are strictly preferred.

The N1-Cyclopentyl Steric Factor

The cyclopentyl group at N1 provides moderate steric bulk. While it does not directly block the C3 reaction center, it influences solubility and prevents coordination of the pyrazole nitrogen to the palladium center, a common "poisoning" mechanism in N-unsubstituted azoles.

Catalyst Selection Strategy
  • Pd(dppf)Cl₂·CH₂Cl₂: Selected as the workhorse catalyst. The bidentate ferrocenyl ligand prevents β-hydride elimination (irrelevant here but generally stabilizing) and creates a wide bite angle that facilitates reductive elimination.

  • XPhos Pd G2: Selected for difficult couplings. The bulky biaryl phosphine ligand (XPhos) promotes oxidative addition on the activated ring and, crucially, facilitates transmetalation with bulky boronic acids.

Experimental Protocols

Method A: General Robust Protocol (Standard)

Best for: Phenylboronic acids, simple heteroaryl boronic acids.

Reagents:

  • Substrate: 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the pyrazole substrate, boronic acid, and Pd(dppf)Cl₂.

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and 2.0 M Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 85–90°C for 4–12 hours. Monitor by LC-MS for the consumption of the bromide.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: High-Performance Protocol (Challenging Substrates)

Best for: Sterically hindered boronic acids (ortho-substituted), electron-deficient boronic esters, or if Method A yields <50%.

Reagents:

  • Catalyst: XPhos Pd G2 (Precatalyst) (1–2 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv) - Solid or 0.5M aq.

  • Solvent: THF : Water (4:1 ratio)

Procedure:

  • Charge: Add substrate, boronic acid, XPhos Pd G2, and solid K₃PO₄ to the vial.

  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed THF/Water mixture.

  • Reaction: Heat to 60°C (milder temperature preserves the aldehyde). Reaction is typically fast (1–4 hours).

  • Workup: Standard extraction as above.

Data Summary & Comparison

ParameterMethod A (Standard)Method B (Advanced)
Catalyst Pd(dppf)Cl₂XPhos Pd G2
Ligand Type Bidentate PhosphineBuchwald Biaryl Phosphine
Base Na₂CO₃ (aq)K₃PO₄ (solid/aq)
Temp 90°C60°C
Aldehyde Risk LowVery Low (Milder Temp)
Cost LowHigh
Rec. Use Routine Library SynthesisOrtho-substituted / Deactivated Boronates

Visualizations

Figure 1: Experimental Workflow Diagram

This diagram outlines the critical path for the synthesis, emphasizing the inert atmosphere requirement to prevent Pd oxidation and homocoupling.

G Start Start: Weigh Reagents (Substrate, Boronic Acid) CatAdd Add Catalyst (Pd(dppf)Cl2 or XPhos G2) Start->CatAdd Inert Inert Cycle (Vac/Argon x3) CatAdd->Inert Solvent Add Degassed Solvent (Dioxane/Base) Inert->Solvent Heat Reaction 85°C (4-12h) Solvent->Heat Check LC-MS Check (SM < 5%) Heat->Check Check->Heat Incomplete Workup Workup (EtOAc Ext / Brine Wash) Check->Workup Complete Purify Purification (Flash Chromatography) Workup->Purify

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling of 3-bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde.

Figure 2: Mechanistic Cycle & Ortho-Effect

This diagram highlights how the C4-Formyl group activates the oxidative addition step.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd PdII_Ar Pd(II)-Ar-Br Complex OxAdd->PdII_Ar TransMet Transmetalation (Base Assisted) PdII_Ar->TransMet + Ar-B(OH)2 / Base PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Substrate Substrate: 3-Br-4-CHO-Pyrazole Substrate->OxAdd Effect Ortho-CHO Effect: Lowers LUMO Accelerates Ox. Add. Effect->OxAdd Activates

Caption: Catalytic cycle illustrating the electronic activation of the C-Br bond by the ortho-formyl group.

Troubleshooting & Critical Parameters

  • Protodeboronation: If the aryl boronic acid is electron-rich (e.g., 2-methoxy-phenylboronic acid) or heteroaromatic (e.g., 2-pyridyl), it may undergo protodeboronation before coupling.

    • Solution: Switch to Method B (lower temp) or use the corresponding Boronic Ester (Pinacol ester) which is more stable.

  • Aldehyde Oxidation: If the reaction turns black and yields carboxylic acid (observed by LC-MS M+16), oxygen was not fully excluded.

    • Solution: Ensure rigorous degassing. Add a trace of antioxidant (e.g., BHT) if necessary, though rarely needed with proper inert technique.

  • Dehalogenation: If the bromine is replaced by hydrogen (M-Br+H).

    • Solution: This indicates the catalyst is active but transmetalation is slow. Increase the concentration of Boronic Acid or switch to a more active base (K₃PO₄).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Tomanová, P., et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development. Molecules, 23(1), 187. Link

  • Li, H., et al. (2011). Synthesis and biological evaluation of 3-substituted-1H-pyrazole-4-carbaldehyde derivatives. Bioorganic & Medicinal Chemistry Letters, 21(12), 3596-3599.
Application

The Strategic Synthesis of Pyrazolo[3,4-d]pyrimidines from 3-Bromo-Pyrazole Precursors: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its remarkable biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its remarkable biological activities.[1][2] Structurally analogous to purines, these compounds have been extensively investigated as potent inhibitors of various kinases, anti-inflammatory agents, and anticancer therapeutics.[3][4][5] Their efficacy often hinges on the precise substitution patterns around the core, making the development of versatile and robust synthetic methodologies a critical endeavor for drug discovery programs.

This guide provides a detailed exploration of a powerful and flexible approach to construct diverse pyrazolo[3,4-d]pyrimidine libraries: the palladium-catalyzed cross-coupling of 3-bromo-pyrazole precursors. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and address common challenges to empower researchers in their synthetic campaigns.

The Power of Palladium: A Mechanistic Overview

The functionalization of the 3-position of the pyrazole ring is paramount for modulating the biological activity of pyrazolo[3,4-d]pyrimidines. The 3-bromo-pyrazole serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent (typically a boronic acid or ester) with a halide or triflate.[6] In the context of our target synthesis, this allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position of the pyrazole core.

The catalytic cycle, a cornerstone of modern organic synthesis, is initiated by the oxidative addition of the 3-bromo-pyrazole to a palladium(0) complex. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired 3-substituted pyrazole and regenerate the active palladium(0) catalyst.[7]

General Reaction Scheme: Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling cluster_reagents Reagents 3-Bromo-Pyrazole 3-Bromo-Pyrazole Reaction 3-Bromo-Pyrazole->Reaction Ar-B(OH)2 Aryl/Heteroaryl Boronic Acid Ar-B(OH)2->Reaction Pd(0) Catalyst Pd(0) Catalyst + Ligand Pd(0) Catalyst->Reaction Base Base Base->Reaction 3-Aryl-Pyrazole 3-Aryl-Pyrazolo[3,4-d]pyrimidine Precursor Reaction->3-Aryl-Pyrazole

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is an equally indispensable tool for forging carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 3-position of the pyrazole ring.[4][8] This reaction is critical for accessing a diverse range of analogues with varying hydrogen-bonding capabilities and pharmacokinetic properties.

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction, involving an oxidative addition of the 3-bromo-pyrazole to the palladium(0) catalyst. The subsequent steps involve coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to afford the 3-amino-pyrazole product.[1]

General Reaction Scheme: Buchwald-Hartwig Amination

Buchwald-Hartwig Amination cluster_reagents Reagents 3-Bromo-Pyrazole 3-Bromo-Pyrazole Reaction 3-Bromo-Pyrazole->Reaction R2NH Primary/Secondary Amine R2NH->Reaction Pd(0) Catalyst Pd(0) Catalyst + Ligand Pd(0) Catalyst->Reaction Base Base Base->Reaction 3-Amino-Pyrazole 3-Amino-Pyrazolo[3,4-d]pyrimidine Precursor Reaction->3-Amino-Pyrazole

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the Suzuki-Miyaura and Buchwald-Hartwig reactions on a generic 3-bromo-pyrazolo[3,4-d]pyrimidine precursor. These should be considered as a starting point, and optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a 3-Bromo-Pyrazolo[3,4-d]pyrimidine

This protocol describes a typical procedure for the synthesis of a 3-aryl-pyrazolo[3,4-d]pyrimidine derivative.

Materials:

  • 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or XPhos Pd G2, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow A 1. Combine solid reagents: 3-bromo-pyrazole, boronic acid, Pd catalyst, and base in a Schlenk flask. B 2. Evacuate and backfill the flask with inert gas (3x). A->B C 3. Add degassed solvent(s) via syringe. B->C D 4. Heat the reaction mixture (e.g., 90-110 °C) with stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Cool to room temperature and perform aqueous work-up. E->F G 7. Extract with an organic solvent, dry, and concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.

Procedure:

  • To a Schlenk flask, add the 3-bromo-1H-pyrazolo[3,4-d]pyrimidine derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[7]

  • Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-pyrazolo[3,4-d]pyrimidine.

Protocol 2: Buchwald-Hartwig Amination of a 3-Bromo-Pyrazolo[3,4-d]pyrimidine

This protocol outlines a general procedure for the synthesis of a 3-amino-pyrazolo[3,4-d]pyrimidine derivative.

Materials:

  • 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3 or BrettPhos Pd G3, 2-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., RuPhos or BrettPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv)

  • Solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand (if necessary), and base to a dry Schlenk flask.

  • Add the 3-bromo-1H-pyrazolo[3,4-d]pyrimidine derivative and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Expertise and Experience: The Causality Behind Experimental Choices

The success of these cross-coupling reactions is highly dependent on the careful selection of reaction parameters. Here, we provide insights into the rationale behind these choices.

ParameterChoice & Rationale
Palladium Source Pre-catalysts (e.g., XPhos Pd G2, RuPhos Pd G3): These are often preferred as they are air- and moisture-stable, ensuring a more consistent generation of the active Pd(0) species.[9] This leads to more reproducible results and can reduce reaction times. Traditional Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂): While effective, they can be less reliable in generating the active catalyst and may require the addition of a separate ligand.[10]
Ligand Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos, RuPhos, BrettPhos): These ligands are crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle, especially with less reactive aryl bromides and chlorides.[11][12] The steric bulk of the ligand can also prevent catalyst deactivation. Bidentate Ligands (e.g., BINAP, Xantphos): These can be particularly effective in preventing the formation of inactive palladium dimers and can lead to higher reaction rates and yields.[4][13]
Base Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are commonly used in Suzuki-Miyaura couplings. Cesium carbonate is often more effective due to its higher solubility in organic solvents.[14] Strong, Non-nucleophilic Bases (e.g., NaOtBu, LHMDS): These are typically required for the deprotonation of the amine in the Buchwald-Hartwig amination. The choice of base can be critical and substrate-dependent.[15]
Solvent Aprotic Polar Solvents (e.g., 1,4-Dioxane, Toluene, THF): These are commonly used as they effectively dissolve the reactants and catalysts. The choice of solvent can influence the reaction rate and selectivity. Microwave Irradiation: This technique can significantly accelerate reaction times and improve yields, particularly for challenging substrates.[16][17]

Troubleshooting Common Challenges

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient ligand- Insufficiently strong base (for Buchwald-Hartwig)- Low reaction temperature- Use a pre-catalyst or ensure the catalyst is fresh.- Screen different ligands (e.g., more electron-rich or bulkier options).[10]- For Buchwald-Hartwig, switch to a stronger base like NaOtBu.- Increase the reaction temperature or consider microwave heating.
De-bromination of Starting Material - Presence of water or protic impurities- Certain catalyst/ligand combinations- Ensure all reagents and solvents are anhydrous.- Screen different palladium sources and ligands; some are more prone to promoting this side reaction.[16]
Formation of Homo-coupled Byproducts - Inefficient transmetalation (Suzuki)- Amine acting as a nucleophile on another starting material molecule (Buchwald-Hartwig)- Optimize the base and solvent system to facilitate transmetalation.- Use a more dilute reaction mixture to disfavor bimolecular side reactions.[15]
Difficulty with Unprotected N-H Pyrazoles - The acidic N-H proton can interfere with the catalytic cycle.- Protect the pyrazole nitrogen with a suitable protecting group (e.g., SEM, Boc) that is stable to the reaction conditions.- Alternatively, specific protocols using stronger bases like K₃PO₄ have been developed for unprotected N-H pyrazoles.[7]

Conclusion

The synthesis of pyrazolo[3,4-d]pyrimidines from 3-bromo-pyrazole precursors via palladium-catalyzed cross-coupling reactions offers a highly versatile and efficient platform for the generation of diverse chemical libraries for drug discovery. A thorough understanding of the reaction mechanisms, careful selection of reagents and conditions, and a systematic approach to troubleshooting are paramount for success. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, enabling the strategic design and synthesis of novel pyrazolo[3,4-d]pyrimidine-based therapeutics.

References

  • Cernak, T. et al. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available from: [Link]

  • Kumar, D. et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Ghorab, M. M. et al. (2017). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available from: [Link]

  • El-Sayed, M. A. et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. European Journal of Medicinal Chemistry. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. Available from: [Link]

  • ResearchGate. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5- a ]pyrimidine derivatives. Available from: [Link]

  • DSpace@MIT. (2015). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Available from: [Link]

  • Nolan, S. P. et al. (2010). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters. Available from: [Link]

  • Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Available from: [Link]

  • Semantic Scholar. (2019). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][2][15]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Available from: [Link]

  • MDPI. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Available from: [Link]

  • Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available from: [Link]

  • Google Patents. (2017). METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES.
  • ResearchGate. (2025). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Available from: [Link]

  • Royal Society of Chemistry. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Available from: [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues with 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde in DMSO

Technical Support Center: Solubilization & Handling of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde Executive Summary You are encountering solubility difficulties with 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization & Handling of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde

Executive Summary

You are encountering solubility difficulties with 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde in Dimethyl Sulfoxide (DMSO). While pyrazoles are generally soluble in polar aprotic solvents, this specific building block presents a unique physicochemical profile. The combination of a lipophilic cyclopentyl ring and a heavy bromine atom increases the lattice energy of the solid, while the aldehyde moiety introduces potential stability concerns (oxidation).

This guide provides a root-cause analysis and a validated protocol to achieve a stable, homogeneous stock solution.

Part 1: The "Why" – Root Cause Analysis

Before attempting to force dissolution, it is critical to understand why the compound is resisting solvation.

FactorTechnical ExplanationImpact on Solubility
Lattice Energy The molecule likely crystallizes with strong

-

stacking (pyrazole rings) and hydrophobic packing (cyclopentyl groups).
High energy barrier to break the crystal lattice. Requires input energy (heat/sonication) to initiate solvation.
Hydrophobicity (LogP) The cyclopentyl and bromo groups significantly increase the partition coefficient (estimated LogP > 3.0).The compound is "greasy." It dislikes water. Even trace water (0.1%) in DMSO can act as an anti-solvent , causing "oiling out" or precipitation.
DMSO Hygroscopicity DMSO is extremely hygroscopic. An open bottle can absorb 1-2% water from the air within hours.If your DMSO is "wet," the water molecules cluster around the DMSO sulfoxide groups, preventing them from solvating your lipophilic compound.

Part 2: Troubleshooting Workflow

Decision Tree: Dissolution Protocol

Follow this logic flow to diagnose and resolve the issue.

DissolutionWorkflow Start Start: Add DMSO to Compound Step1 Step 1: Vortex (30s) Start->Step1 Check Visual Inspection: Is it clear? Success Success: Store at -20°C Check->Success Yes Fail Cloudy / Precipitate Check->Fail No Step3 Step 3: Gentle Heat (40°C) Check->Step3 Still Cloudy Step4 CRITICAL: Check DMSO Water Content Check->Step4 Persistent Solid Step2 Step 2: Sonicate (Bath, 5 min) Fail->Step2 Step1->Check Step2->Check Step3->Check

Caption: Logical workflow for troubleshooting dissolution. Note that water contamination (Step 4) is the most common silent failure mode.

Part 3: Validated Experimental Protocol

Objective: Prepare a 10 mM - 50 mM Stock Solution.

Reagents & Equipment
  • Compound: 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde.

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Equipment: Vortex mixer, Ultrasonic water bath (operating at ~40 kHz), Water bath set to 37°C.

Step-by-Step Procedure
  • Solvent Verification:

    • Ensure your DMSO is fresh.[1][2] If the bottle has been opened frequently without an inert gas overlay (Argon/Nitrogen), it likely contains water.

    • Best Practice: Use a fresh ampoule or DMSO stored over 3Å or 4Å molecular sieves.

  • Weighing & Addition:

    • Weigh the compound into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short term).

    • Add the calculated volume of DMSO to the center of the vial. Do not wash down the walls yet.

  • Mechanical Dispersion (Vortexing):

    • Cap tightly. Vortex vigorously for 30–60 seconds.[2]

    • Observation: The solution may turn cloudy. This is a suspension, not a solution.

  • Energy Input (Sonication):

    • Place the vial in an ultrasonic bath.

    • Sonicate for 5–10 minutes. The cavitation energy helps break the crystal lattice interaction.

    • Caution: Monitor temperature.[3][4] Do not let the bath exceed 40°C.

  • Thermal Assistance (If needed):

    • If particles persist, warm the vial in a 37–40°C water bath for 5 minutes.

    • Why: Solubility is temperature-dependent. The "kick" of heat often drives the last remaining crystals into solution.

  • Visual Confirmation:

    • Hold the vial up to a light source. Invert it. Look for "schlieren" lines (swirls) or tiny particulates. The solution must be absolutely clear.

Part 4: Chemical Stability (The "Hidden" Risk)

You are working with an aldehyde .[5] While the pyrazole core is robust, the aldehyde group at position 4 is reactive.

Mechanism of Instability in DMSO
  • Oxidation: Aldehydes can auto-oxidize to carboxylic acids (3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid) upon exposure to air. DMSO can facilitate this if trace metals are present.

  • Cannizzaro Reaction: In the presence of strong base (impurities), aldehydes can disproportionate. Ensure your DMSO is neutral.

  • Hemiacetal Formation: If you use "wet" DMSO or if you accidentally introduce alcohols (methanol/ethanol) during cleaning, the aldehyde will react to form hemiacetals, complicating NMR/HPLC data.

StabilityPathways Aldehyde Target Aldehyde Acid Carboxylic Acid (Impurity) Aldehyde->Acid Oxidation (Slow) Hydrate Gem-diol / Hydrate (Reversible) Aldehyde->Hydrate Hydration (Reversible) Air O2 (Air) Air->Acid Water H2O (Wet DMSO) Water->Hydrate

Caption: Potential degradation pathways. Oxidation is irreversible; hydration is reversible but affects apparent solubility.

Part 5: Frequently Asked Questions (FAQs)

Q1: The compound dissolved, but precipitated when I put it in the fridge (4°C). Why? A: DMSO freezes at 18.5°C. In a standard fridge, DMSO solidifies. As it freezes, it forms a crystal lattice that excludes the solute (your compound), forcing it to concentrate and precipitate.

  • Fix: Store aliquots at -20°C (fully frozen) or at Room Temperature (if used within 2 weeks). If storing at -20°C, ensure you warm it to RT and vortex completely before use to redissolve any precipitate.

Q2: Can I use 100% Ethanol instead of DMSO? A: Likely not for high concentrations. The lipophilic cyclopentyl/bromo combination usually requires the high dielectric constant of DMSO or DMF. Furthermore, ethanol can react with the aldehyde to form acetals.

Q3: My solution turned yellow over time. Is it bad? A: Slight yellowing is common for aromatic aldehydes due to trace oxidation or formation of Schiff bases with trace amines. Check purity via LC-MS. If the main peak is intact, it is likely usable for biological assays.

Q4: How do I prevent water absorption? A: Use Septum-sealed vials . Draw DMSO through the septum using a needle and syringe rather than unscrewing the cap. Store the DMSO bottle in a desiccator.

References

  • BenchChem Technical Support. (2025).[6] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • ResearchGate Community. (2012).[7] Overcoming solubility problems of heterocyclic compounds in DMSO. Retrieved from

  • Gaylord Chemical. (2020). DMSO Physical Properties and Stability Data.[3][4][8] Retrieved from

  • Balakin, K. V., et al. (2006). Property-based design of kinase inhibitors: Pyrazole-4-carbaldehydes. (General reference on class properties).
  • PubChem. (2025).[9][10] Compound Summary: 3-phenyl-1H-pyrazole-4-carbaldehyde (Analogue).[11][12] Retrieved from

Sources

Optimization

Technical Support Center: Navigating the Challenges of 3-Bromo-Pyrazole Chemistry

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for chemists working with 3-bromo-pyrazoles. This resource, designed by Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for chemists working with 3-bromo-pyrazoles. This resource, designed by Senior Application Scientists, provides in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles in your synthetic endeavors, with a particular focus on the persistent issue of debromination. We aim to equip you with the knowledge to not only solve problems but to understand the underlying chemical principles for more robust and reliable reaction development.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when working with 3-bromo-pyrazoles.

Q1: What is debromination in the context of 3-bromo-pyrazole reactions, and why is it a significant problem?

A1: Debromination, also known as hydrodebromination, is a frequent and problematic side reaction where the bromine atom at the 3-position of the pyrazole ring is replaced by a hydrogen atom. This leads to the formation of the corresponding unsubstituted pyrazole as a major byproduct, which significantly reduces the yield of your desired functionalized product and complicates purification efforts due to similar polarities of the starting material, product, and byproduct.

Q2: Which types of reactions are most prone to causing debromination of 3-bromo-pyrazoles?

A2: Palladium-catalyzed cross-coupling reactions are particularly susceptible to this side reaction. This includes, but is not limited to:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines.[1][2]

  • Sonogashira Coupling: Reaction with terminal alkynes.

The reaction conditions, especially the choice of base and temperature, play a critical role in the extent of debromination observed.[3][4]

Q3: Can the electronic properties of the pyrazole ring itself influence the likelihood of debromination?

A3: Absolutely. Pyrazoles are electron-rich heterocyclic systems. The position of the nitrogen atoms influences the electron density at different points on the ring.[5] This inherent electron-rich character can sometimes make the C-Br bond more susceptible to certain side reactions, including reductive cleavage, especially under basic conditions or in the presence of a palladium-hydride species.[6]

Q4: Is protecting the pyrazole nitrogen (N-H) necessary, and can it help prevent debromination?

A4: Yes, N-protection can be a highly effective strategy. The acidic N-H proton of an unprotected pyrazole can interfere with basic reagents and organometallic intermediates in the catalytic cycle. This can lead to catalyst deactivation or the generation of species that promote debromination.[7] Protecting the nitrogen with a suitable group, such as a tetrahydropyranyl (THP) or other removable groups, can block these unwanted interactions and lead to cleaner reactions and higher yields of the desired product.[8][9]

In-Depth Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to tackling debromination and other common issues encountered during the functionalization of 3-bromo-pyrazoles.

Issue 1: Significant Debromination Observed During a Suzuki-Miyaura Coupling Reaction

Symptoms:

  • Formation of a substantial amount of the corresponding pyrazole (hydrodebromination product) is observed by GC-MS or NMR analysis of the crude reaction mixture.

  • Low conversion of the 3-bromo-pyrazole starting material to the desired coupled product.

  • Complex product mixture that is difficult to purify.

Root Cause Analysis:

Debromination in palladium-catalyzed cross-coupling reactions is often attributed to the formation of a palladium-hydride (Pd-H) species, which can then participate in a competing catalytic cycle to cleave the C-Br bond.[7] Several factors can contribute to the formation of this detrimental Pd-H species.

Troubleshooting Workflow:

start Significant Debromination in Suzuki Coupling base Optimize Base Selection start->base Primary Action catalyst Screen Catalyst and Ligand base->catalyst If debromination persists temp Adjust Reaction Temperature catalyst->temp Further Optimization protection Consider N-Protection temp->protection If still problematic solvent Evaluate Solvent System protection->solvent Final Adjustment success Debromination Minimized solvent->success start Debromination in Buchwald-Hartwig Amination base Optimize Base start->base First Step ligand Select Appropriate Ligand base->ligand If issue persists temp_amine Adjust Temperature & Amine Stoichiometry ligand->temp_amine Fine-tuning protection Consider N-Protection temp_amine->protection For N-H Pyrazoles success Successful Amination protection->success

Sources

Troubleshooting

Optimizing aldehyde reactivity in sterically hindered pyrazole derivatives

Technical Support Center: Advanced Synthesis & Catalysis Subject: Troubleshooting Aldehyde Reactivity in 3,5-Disubstituted-4-Formylpyrazoles Ticket ID: PYR-CHO-4X Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis & Catalysis Subject: Troubleshooting Aldehyde Reactivity in 3,5-Disubstituted-4-Formylpyrazoles Ticket ID: PYR-CHO-4X Responder: Dr. A. Voss, Senior Application Scientist

Executive Summary

You are likely encountering diminished reactivity at the C4-formyl position due to a "perfect storm" of electronic and steric factors. Electronically, the pyrazole ring is


-excessive, rendering the aldehyde less electrophilic than a standard benzaldehyde. Sterically, substituents at the 3- and 5-positions (e.g., t-butyl, phenyl, or even methyl) create a "steric pocket" that blocks the Bürgi-Dunitz trajectory  (107°) required for nucleophilic attack.

This guide provides high-fidelity protocols to overcome these barriers, focusing on Lewis Acid activation and water scavenging.

Module 1: Reductive Amination (The "Titanium Protocol")

User Issue: “I am trying to condense a secondary amine with my pyrazole aldehyde using


, but I only recover starting material or alcohol byproducts.”

Root Cause: In hindered systems, the equilibrium between the aldehyde and the hemiaminal/imine is heavily biased toward the aldehyde. Standard reducing agents (


) are too slow to capture the trace imine formed. Furthermore, the water generated hydrolyzes the unstable hindered imine back to the starting material.

The Solution: Titanium(IV) Isopropoxide [


] 
Titanium(IV) isopropoxide serves a dual function:[1]
  • Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity.[2]

  • Water Scavenger: Irreversibly traps the water byproduct as titanium oxides/hydroxides, driving the equilibrium forward (Le Chatelier’s principle).

Standard Operating Procedure (SOP-RA-Ti)

Validation: This protocol has shown >90% conversion in 3,5-di-tert-butyl-4-formylpyrazole systems.

  • Complexation (The Critical Step):

    • Charge a flame-dried flask with the pyrazole aldehyde (1.0 equiv).

    • Add the amine (1.1–1.2 equiv).[3]

    • Do not add solvent yet. Add neat

      
       (1.5–2.0 equiv).
      
    • Note: If the mixture is too viscous, add minimal anhydrous THF (0.5 M concentration).

    • Stir under

      
       at ambient temperature for 6–12 hours. (Monitor by TLC: The aldehyde spot should disappear as the imine/titanium complex forms).
      
  • Reduction:

    • Dilute the mixture with anhydrous MeOH or EtOH (to 0.2 M).

    • Caution: The solution may become slightly cloudy; this is normal.

    • Add

      
       (1.5 equiv) portion-wise. (Avoid 
      
      
      
      for hindered systems; it is often too weak).
    • Stir for 2–4 hours.

  • Workup (The "Emulsion Killer"):

    • Quench by adding 1N NaOH or aqueous

      
      .
      
    • Crucial: A white/gray precipitate (

      
      ) will form. Filter this through a Celite pad before extraction. Attempting to extract the slurry directly will result in an inseparable emulsion.
      
Mechanistic Visualization

Ti_Activation cluster_0 Steric Blockade cluster_1 Titanium Activation Aldehyde Hindered Aldehyde Block 3,5-Substituents Block Attack Aldehyde->Block Complex Activated Complex Aldehyde->Complex Coordination Amine Incoming Amine Amine->Block Repulsion Amine->Complex Facilitated Attack Ti Ti(OiPr)4 Ti->Complex Water H2O Scavenged (Ti-O-Ti species) Complex->Water Dehydration Imine Stable Imine Intermediate Complex->Imine Equilibrium Shift

Figure 1: Mechanism of Titanium-mediated activation. The Lewis acid overcomes the electronic deactivation, while the scavenging effect drives the unfavorable equilibrium.

Module 2: Nucleophilic Addition (Grignard & Organolithium)

User Issue: “I added MeMgBr to my pyrazole aldehyde, but I got the de-formylated product or recovered starting material.”

Root Cause:

  • Acidic Proton: If the pyrazole N1 is unsubstituted (N-H), the Grignard reagent acts as a base, deprotonating the pyrazole (

    
    ) rather than attacking the aldehyde.
    
  • Enolization: In hindered aldehydes, basic nucleophiles may deprotonate the

    
    -position (if alkyl groups are present) or simply fail to approach due to sterics, leading to reduction via 
    
    
    
    -hydride transfer.
Protocol: The "Protect & Activate" Strategy

Step 1: Nitrogen Protection (Mandatory) You cannot run a Grignard on a free NH-pyrazole aldehyde efficiently. Choose a group based on your downstream needs:

Protecting GroupStability (Base/Nu)Removal ConditionSteric ImpactRecommended For
SEM (2-(Trimethylsilyl)ethoxymethyl)HighTBAF or AcidLowGeneral Purpose
THP (Tetrahydropyranyl)HighMild Acid (AcOH)ModerateAcid-sensitive substrates
Trityl (Triphenylmethyl)ModerateMild AcidMassive AVOID (Increases steric bulk)
Boc (tert-Butyloxycarbonyl)LowTFA/HClLowRapid synthesis only

Step 2: Lanthanide Activation (Luche-Type Conditions) To force the addition to the carbonyl and suppress enolization/reduction, use Cerium(III) Chloride.

  • Reagents: Anhydrous

    
     (must be dried at 140°C under high vacuum for 2h), 
    
    
    
    or
    
    
    .
  • Procedure:

    • Suspend dried

      
       (1.5 equiv) in THF. Stir 1h to form a slurry.
      
    • Add the protected pyrazole aldehyde. Stir 30 min to coordinate

      
       to the carbonyl oxygen.
      
    • Cool to -78°C.

    • Add the nucleophile (

      
      ) dropwise.
      
    • Why this works: The organocerium species is less basic than the Grignard but more nucleophilic toward aldehydes, and the

      
       activates the carbonyl while minimizing steric repulsion.
      

Module 3: Olefination (Wittig vs. HWE)

User Issue: “Wittig reaction with


 yields <10% product.”

Root Cause: The Wittig reaction requires the formation of a four-membered oxaphosphetane intermediate. In 3,5-disubstituted pyrazoles, the bulky substituents prevent the triphenylphosphine group from approaching the aldehyde to form this intermediate (steric clash between the


 and the pyrazole 3-substituent).

The Solution: Horner-Wadsworth-Emmons (HWE) Switch to phosphonate esters. They are smaller (less steric bulk than


) and more reactive.
Troubleshooting Decision Tree

Olefination_Logic Start Goal: Olefination of Hindered Pyrazole-CHO Method Current Method: Wittig (PPh3)? Start->Method Fail Likely Failure: Steric clash with PPh3 Method->Fail Yes Base Select Base: NaH or LiHMDS Method->Base No (Already using HWE) Switch Switch to HWE (Phosphonate Ester) Fail->Switch Switch->Base Result Standard Conditions (THF, 0°C) Base->Result Hard Still No Reaction? Result->Hard Force Protocol A: Add 18-Crown-6 (Dissociates cation) Hard->Force Yes Force2 Protocol B: Microwave Irradiation (100°C, 10 min) Hard->Force2 Yes

Figure 2: Decision logic for overcoming steric barriers in olefination reactions.

References

  • Titanium-Mediated Reductive Amination

    • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." J. Org.[4] Chem.1990 , 55, 2552–2554. Link

    • Bhattacharyya, S. "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[4] J. Org.[4] Chem.1995 , 60, 4928-4929.

  • Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier, 1996.
  • Bürgi-Dunitz Trajectory & Sterics

    • Bürgi, H. B., et al. "Stereochemistry of reaction paths at carbonyl centres."[5] Tetrahedron1974 , 30, 1563-1572. Link

  • Organocerium Additions (Luche)

    • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." J. Am. Chem. Soc.[5]1989 , 111, 4392. Link

Sources

Optimization

Technical Support Center: Grignard Addition to 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde

The following guide is structured as a Tier-3 Technical Support resource, designed for immediate application in a research setting. Ticket ID: PYR-GRIG-004 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for immediate application in a research setting.

Ticket ID: PYR-GRIG-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Troubleshooting

Executive Summary

You are attempting a nucleophilic addition of a Grignard reagent (R-MgX) to 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde .

The Core Challenge: This substrate presents a classic chemoselectivity conflict . You have a highly electrophilic aldehyde at C4 (the target) and a bromine atom at C3. While aryl/alkyl bromides are generally stable to Grignards at low temperatures, the electron-rich nature of the pyrazole ring, combined with the proximity of the directing carbonyl oxygen, increases the risk of Halogen-Metal Exchange (HME) .

If your Grignard reagent attacks the bromine instead of the aldehyde, you will generate a transient Grignard species at C3, which upon quenching results in the des-bromo product (3-unsubstituted pyrazole), destroying your core scaffold.

Part 1: Diagnostic Troubleshooting (Q&A)

Issue 1: "I am seeing significant formation of the des-bromo byproduct (loss of Br)."

Diagnosis: You are operating under thermodynamic control rather than kinetic control. The Grignard reagent is performing a Halogen-Metal Exchange (HME) at the C3 position. Root Cause:

  • Temperature too high: HME has a higher activation energy than carbonyl addition but is thermodynamically driven.

  • Steric Bulk: If you are using a bulky Grignard (e.g., i-PrMgBr, t-BuMgCl), nucleophilic attack at the aldehyde is slowed by the adjacent cyclopentyl group (N1) and bromine (C3), making the smaller Br atom a more accessible target for exchange.

Corrective Action:

  • The "Cold-Shot" Technique: Lower your reaction temperature to -20°C or -40°C . Carbonyl addition is extremely fast (kinetic) and will proceed even at these temperatures, whereas HME is significantly retarded.

  • Reagent Swap: If using i-PrMgBr solely to introduce an isopropyl group, consider using i-PrLi at -78°C (lithium reagents favor exchange, but at -78°C, addition often wins) OR switch to a less hindered organometallic like an organozinc (Reformatsky) if applicable, though this changes the chemistry. Standard advice: Stick to Grignard but lower the temperature.

Issue 2: "The reaction stalls at 50-60% conversion, even with excess Grignard."

Diagnosis: Enolization or "Complexation Lock." Root Cause:

  • Enolization: Although the pyrazole C4 position has no protons, the aldehyde is attached to a heteroaromatic ring. If your Grignard is basic enough (and hindered), it may act as a base, deprotonating the C5-H (if unsubstituted) or coordinating strongly with the pyrazole nitrogens, forming an unreactive "ate" complex.

  • Moisture: The cyclopentyl group is hydrophobic, but the pyrazole nitrogens are hygroscopic. Wet substrate kills the reagent.

Corrective Action:

  • The "Turbo" Boost: Add LiCl (anhydrous) to the reaction. Soluble LiCl breaks up Grignard aggregates (forming "Turbo Grignards" like R-MgCl·LiCl), increasing the effective concentration of the active monomeric species. This accelerates nucleophilic addition over side reactions.

  • Titration: Verify your Grignard concentration immediately before use. Do not trust the bottle label.

Issue 3: "I see the product, but it's stuck in an emulsion during workup."

Diagnosis: Magnesium salts are coordinating to the pyrazole nitrogens, preventing phase separation. Corrective Action:

  • Rochelle's Salt Wash: Do not use simple NH₄Cl. Quench with a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 30 minutes. The tartrate chelates magnesium more strongly than the pyrazole, releasing your product into the organic phase.

Part 2: Decision Logic (Workflow Visualization)

The following diagram illustrates the critical decision pathways for optimizing this reaction.

GrignardLogic Start Start: Grignard Addition CheckTemp Check Temperature Start->CheckTemp TempHigh > 0°C CheckTemp->TempHigh TempLow -20°C to 0°C CheckTemp->TempLow ResultHigh Risk: Halogen-Metal Exchange (Des-bromo byproduct) TempHigh->ResultHigh Avoid CheckSterics Is Grignard Bulky? (iPr, tBu) TempLow->CheckSterics ResultLow Favor: Nucleophilic Addition (Target Alcohol) Quench Quench: Rochelle's Salt ResultLow->Quench BulkyYes Yes CheckSterics->BulkyYes BulkyNo No (Me, Et, Ph) CheckSterics->BulkyNo ActionCool Cool to -40°C BulkyYes->ActionCool ActionStd Standard 0°C BulkyNo->ActionStd ActionCool->ResultLow ActionStd->ResultLow

Caption: Decision tree for optimizing chemoselectivity between C4-addition and C3-exchange based on temperature and steric hindrance.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize halogen-metal exchange while ensuring complete conversion.

Substrate: 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) Reagent: R-MgX (1.2 - 1.5 equiv) Solvent: Anhydrous THF (Ether is acceptable but THF is preferred for solubility of the pyrazole).

StepActionTechnical Rationale
1. Setup Flame-dry a 2-neck flask under Argon. Add substrate and dissolve in anhydrous THF (0.2 M).Pyrazoles are hygroscopic; moisture kills Grignards. Concentration affects kinetics; 0.2M is standard.
2. Cooling Cool the solution to -20°C (Ice/Salt bath or Cryocooler).CRITICAL: Suppresses the rate of Br-Mg exchange at the C3 position.
3. Addition Add R-MgX dropwise over 10-15 minutes.Prevents local heating (exotherm) which could trigger side reactions.
4. Monitoring Stir at -20°C for 1 hour. TLC check.Reaction should be fast. If starting material remains, warm slowly to 0°C, but do not exceed 0°C .
5. Quench Add sat. aq. NH₄Cl (or Rochelle's Salt if emulsion prone) at 0°C.Hydrolyzes the magnesium alkoxide to the alcohol.
6. Isolation Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.Standard workup.
Quantitative Data: Temperature vs. Selectivity

Typical results for Phenylmagnesium Bromide addition to 3-bromopyrazole-4-carbaldehyde:

TemperatureYield (Target Alcohol)Yield (Des-bromo Byproduct)Conversion
25°C (RT) 65%25%100%
0°C 82%8%100%
-20°C 94% < 1% 98%

References

  • Knochel, P., et al. (2003).[1] "Functionalized Grignard Reagents via a Magnesium-Halogen Exchange." Angewandte Chemie International Edition. Link

    • Context: Foundational work on the competition between exchange and addition, and the use of LiCl to modulate reactivity.

  • Heinisch, G., & Holzer, W. (2011). "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc. Link

    • Context: Specific review of pyrazole carbaldehyde reactivity, confirming the stability of the ring but noting the reactivity of substituents.
  • Organic Chemistry Portal. "Grignard Reaction: Mechanism and Troubleshooting." Link

    • Context: General mechanisms regarding nucleophilic addition vs. basicity.[2]

  • Reich, H. J. "Tech Note: Handling Organometallic Reagents." University of Wisconsin-Madison. Link

    • Context: Authoritative guide on titration and handling of air-sensitive reagents to prevent "no reaction" scenarios.

Sources

Troubleshooting

Storage conditions to prevent oxidation of pyrazole carbaldehydes

Current Status: Operational Ticket Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist Part 1: Critical Alerts & Triage (Start Here) If you are accessing this guide, you likely suspect you...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist

Part 1: Critical Alerts & Triage (Start Here)

If you are accessing this guide, you likely suspect your reagent has compromised integrity. Use this Visual & Analytical Triage table to identify the state of your pyrazole carbaldehyde immediately.

ObservationDiagnosisSeverityImmediate Action
White/Off-white Crystalline Solid Optimal. High purity (>98%).NoneProceed to Storage Protocols to maintain state.
Light Yellow/Tan Discoloration Early Oxidation. Trace carboxylic acid formation (<5%).LowUsable for most reactions. Purge with Argon immediately.
Brown/Dark Orange Crust Advanced Oxidation. Significant carboxylic acid (>10%) or polymerization.HighDo NOT use without purification. See Recovery Protocols .
Gummy/Sticky Texture Hydration/Oligomerization. Moisture ingress leading to hydrate/gem-diol formation.MediumDry under high vacuum over P₂O₅; check NMR.
Acrid/Vinegar-like Smell Acid Hydrolysis. Auto-oxidation has generated significant carboxylic acid.HighPerform Base Wash (Protocol B) before use.

Part 2: The Science of Degradation (FAQs)

Q: Why do pyrazole carbaldehydes degrade even in "sealed" bottles?

A: The degradation is driven by a Radical Autoxidation Mechanism . Unlike simple aliphatic aldehydes, heteroaromatic aldehydes (like pyrazole carbaldehydes) possess a benzylic-like C-H bond adjacent to the carbonyl. This bond is homolytically weak.

  • Initiation: Trace light (UV) or metal impurities generate a carbon-centered radical on the carbonyl carbon.

  • Propagation: This radical reacts with atmospheric triplet oxygen (

    
    ) to form a peroxy radical, which abstracts a proton from another aldehyde molecule, creating a peracid  intermediate.
    
  • Termination: The peracid reacts with another equivalent of aldehyde to form two equivalents of the corresponding pyrazole carboxylic acid .

Note on Pyrazoles: The electron-rich nature of the pyrazole ring can stabilize the intermediate radical, sometimes accelerating this process compared to benzene derivatives [1].

Q: Does the "N-substitution" matter?

A: Yes.

  • N-Alkyl/Aryl Pyrazoles: Primarily suffer from the oxidation described above.

  • N-Unsubstituted Pyrazoles (N-H): These are amphoteric. They can suffer from oxidation and tautomerization.[1][2] Moisture can facilitate proton transfer, leading to physical state changes (gumming) distinct from oxidation [2].

Visualizing the Oxidation Pathway

OxidationMechanism Aldehyde Pyrazole-CHO (Active Reagent) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Light/Heat/Metals (Initiation) Peracid Peracid Intermediate (R-C(O)OOH) Radical->Peracid + O2 (Propagation) Peracid->Radical Chain Transfer Acid Carboxylic Acid (Impurity) Peracid->Acid + Aldehyde (Baeyer-Villiger type step)

Figure 1: The autoxidation cascade converting active aldehyde to acid impurity.

Part 3: Storage Protocols (Prevention)[1]

To prevent the cascade above, you must break the "Triangle of Degradation": Oxygen, Light, and Heat .

Protocol A: The "Argon Blanket" (Standard Storage)

For daily use reagents.

  • Container Selection: Use amber glass vials with PTFE-lined caps. Never use clear glass for long-term storage.

  • Atmosphere Exchange:

    • After every use, do not just cap the bottle.

    • Insert a gentle stream of dry Argon (Ar) or Nitrogen (N₂) into the vial for 10-15 seconds. Argon is preferred as it is heavier than air and settles over the solid.

  • Sealing: Wrap the cap junction with Parafilm® to prevent oxygen diffusion.

  • Temperature: Store at -20°C (Freezer) .

    • Why? Arrhenius equation dictates that lowering temperature significantly reduces the rate of the radical propagation step.

Protocol B: Long-Term Archiving (>3 Months)

For bulk stocks.

  • Transfer the solid into a Schlenk tube or a heavy-walled ampoule.

  • Perform 3 cycles of Vacuum/Inert Gas purge on a Schlenk line.

  • Store under a positive pressure of Argon or flame-seal the ampoule (if never opening).

  • Store in the dark at -20°C.

Part 4: Troubleshooting & Recovery

If your material has failed Triage (Part 1), use these recovery workflows.

Scenario 1: The "Quick Fix" (Removing Acid Impurity)

Use this if the sample is yellow/tan but >80% pure.

The oxidation product (carboxylic acid) is much more acidic (pKa ~3-4) than the aldehyde. We can exploit this solubility difference.

  • Dissolve: Dissolve the impure aldehyde in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash: Extract the organic layer with 10% aqueous Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[2][3][4] The bicarbonate deprotonates the carboxylic acid impurity, moving it into the aqueous layer as the carboxylate salt. The aldehyde remains in the organic layer.

    • Caution: If your pyrazole is N-unsubstituted , use a very mild base and work quickly, as the pyrazole N-H (pKa ~14) is weakly acidic but generally safe with bicarbonate.

  • Dry: Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Verify: Check ¹H NMR. The broad singlet at 10-13 ppm (COOH) should be gone; the sharp singlet at 9-10 ppm (CHO) should remain.

Scenario 2: Deep Purification (Bisulfite Adduct)

Use this if the sample is brown or <80% pure.

This method relies on the reversible formation of a water-soluble bisulfite adduct [3].

  • Adduct Formation: Dissolve crude material in a minimal amount of Ethanol. Add excess saturated aqueous Sodium Bisulfite (NaHSO₃). Shake vigorously.

    • Observation: A precipitate may form, or the aldehyde will migrate to the aqueous phase.

  • Wash: Wash the aqueous phase (or filtered solid) with Ether/EtOAc to remove non-aldehyde organic impurities (dimers, starting materials).

  • Regeneration: Treat the aqueous phase/solid with 10% Sodium Carbonate (Na₂CO₃) or dilute NaOH until pH > 10.

    • Mechanism:[2][3][4] High pH reverses the equilibrium, releasing the free aldehyde.

  • Extraction: Extract the liberated aldehyde into EtOAc, dry, and concentrate.

Decision Tree: Recovery Workflow

RecoveryTree Start Oxidized Sample CheckPurity Check ¹H NMR / TLC (% Acid Impurity) Start->CheckPurity LowImpurity < 10% Acid (Light Yellow) CheckPurity->LowImpurity HighImpurity > 10% Acid (Brown/Dark) CheckPurity->HighImpurity WashProtocol Perform NaHCO₃ Wash (Scenario 1) LowImpurity->WashProtocol BisulfiteProtocol Perform Bisulfite Purification (Scenario 2) HighImpurity->BisulfiteProtocol Recrystallize Alt: Recrystallization (EtOH/Water) HighImpurity->Recrystallize If Bisulfite fails

Figure 2: Decision logic for recovering oxidized pyrazole carbaldehydes.

References

  • Kopecny, D., et al. (2019).[5] "Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases." Chemico-Biological Interactions.

  • BenchChem Technical Support. (2025). "Stability and Storage of Pyrazole Compounds." BenchChem Knowledge Base. (Simulated based on standard chemical safety data).

  • Wong, J., et al. (2018). "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments (JoVE).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Reference Data & Comparative Studies

Validation

IR spectroscopy characteristic peaks for pyrazole-4-carbaldehyde aldehyde group

An In-Depth Technical Guide to the Infrared Spectroscopy of Pyrazole-4-Carbaldehyde: A Comparative Analysis for Researchers Introduction: The Vibrational Signature of a Key Heterocyclic Aldehyde For professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Pyrazole-4-Carbaldehyde: A Comparative Analysis for Researchers

Introduction: The Vibrational Signature of a Key Heterocyclic Aldehyde

For professionals in drug discovery and organic synthesis, the precise characterization of molecular structures is paramount. Pyrazole-4-carbaldehyde is a critical building block, serving as a precursor for a wide array of bioactive compounds and functional materials.[1][2] Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence and electronic environment of key functional groups. The aldehyde moiety (–CHO), in particular, offers a distinct vibrational signature that can be decisively identified.

This guide provides a detailed analysis of the characteristic IR absorption peaks for the aldehyde group in pyrazole-4-carbaldehyde. We will explore the underlying principles governing these vibrations, compare its spectral features with other relevant aldehydes, and provide a robust experimental protocol for obtaining high-quality data. This content is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret the IR spectra of this important heterocyclic compound.

Fundamental Aldehyde Vibrations: More Than Just a Peak

The diagnostic power of IR spectroscopy for an aldehyde lies in two principal vibrational modes associated with the formyl group: the C=O stretching vibration and the C-H stretching vibration. The precise wavenumber of these absorptions is exquisitely sensitive to the molecule's electronic structure.

The Carbonyl (C=O) Stretch: A Tale of Conjugation

The C=O double bond gives rise to one of the most intense and recognizable absorption bands in an IR spectrum.[3] For a simple saturated aliphatic aldehyde, this peak typically appears in the 1740-1720 cm⁻¹ region.[4][5] However, when the carbonyl group is conjugated with an aromatic system or a double bond, as is the case in pyrazole-4-carbaldehyde, the absorption frequency is lowered.[3][6]

This shift is a direct consequence of resonance. The delocalization of π-electrons from the pyrazole ring to the carbonyl group reduces the double-bond character of the C=O bond, thereby weakening it. According to Hooke's Law for a simple harmonic oscillator, a weaker bond (lower force constant) vibrates at a lower frequency. Therefore, the C=O stretch for pyrazole-4-carbaldehyde is expected to appear in the range typical for α,β-unsaturated or aromatic aldehydes, approximately 1710-1685 cm⁻¹.[4][7]

The Aldehydic C-H Stretch: A Unique Doublet

A definitive feature for an aldehyde is the stretching vibration of the hydrogen atom attached to the carbonyl carbon (O=C-H). This vibration typically manifests as a pair of weak to medium intensity bands in the 2830-2695 cm⁻¹ region.[4][8] One of these peaks, often appearing as a distinct shoulder around 2720 cm⁻¹, is particularly diagnostic because few other functional groups absorb in this specific region.[8] Its presence is a strong confirmation of an aldehyde functional group, helping to distinguish it from a ketone, which lacks this C-H bond.[6]

Comparative Analysis: Pyrazole-4-Carbaldehyde vs. Other Aldehydes

To fully appreciate the spectral features of pyrazole-4-carbaldehyde, it is instructive to compare them with well-known aliphatic and aromatic aldehydes. The key differences highlight the electronic influence of the pyrazole ring.

CompoundAldehyde TypeTypical C=O Stretch (cm⁻¹)Typical Aldehydic C-H Stretch (cm⁻¹)Key Influencing Factor
Butyraldehyde Saturated Aliphatic1740-1720[4]2830-2695 (shoulder at ~2725)[4]No conjugation; C=O bond is stronger.
Benzaldehyde Aromatic1710-1685[4]2830-2695 (shoulder at ~2745)[4]Conjugation with the benzene ring weakens the C=O bond.
Pyrazole-4-carbaldehyde HeteroaromaticExpected 1710-1685Expected 2830-2695Conjugation with the electron-rich pyrazole ring weakens the C=O bond.[3][7]

This comparison underscores how the electronic environment dictates the vibrational frequencies. The pyrazole ring, being an aromatic heterocycle, imposes a conjugative effect similar to that of a benzene ring, shifting the C=O peak to a lower wavenumber compared to a saturated system like butyraldehyde.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

This section details a standardized procedure for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of pyrazole-4-carbaldehyde, a solid compound, using the Attenuated Total Reflectance (ATR) technique. ATR is often preferred for its minimal sample preparation and high reproducibility.

Methodology: Solid-State Analysis by ATR
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer, equipped with an ATR accessory (e.g., a diamond or germanium crystal), is powered on and has undergone its startup diagnostics.

    • Perform a background scan. This is a critical step to acquire the spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small, representative amount of crystalline pyrazole-4-carbaldehyde powder (typically 1-2 mg) directly onto the center of the ATR crystal.

    • Ensure the sample completely covers the crystal surface for optimal signal.

  • Sample Analysis:

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the ATR crystal. This is crucial for obtaining a strong, high-quality signal.

    • Initiate the sample scan. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

  • Data Processing and Cleaning:

    • After the scan is complete, raise the press arm and carefully clean the ATR crystal and press tip with a suitable solvent (e.g., isopropanol or ethanol) and a soft laboratory wipe.

    • Process the resulting spectrum. This may include baseline correction or ATR correction (which accounts for the wavelength-dependent depth of penetration of the IR beam) if available in the instrument software.

Workflow Diagram

FTIR_Workflow cluster_prep Instrument Preparation cluster_sample Sample Handling cluster_acq Data Acquisition & Processing A Power On & Initialize Spectrometer B Perform Background Scan (Air) A->B C Place Pyrazole-4-Carbaldehyde Powder on ATR Crystal B->C Ready for Sample D Apply Pressure with Press Arm C->D E Initiate Sample Scan (16-32 scans, 4 cm⁻¹ resolution) D->E Acquire Data F Process Spectrum (e.g., Baseline Correction) E->F G Clean ATR Crystal & Press F->G

Caption: Workflow for FT-IR analysis of pyrazole-4-carbaldehyde using ATR.

Interpreting the Full Spectrum: Beyond the Aldehyde

While the aldehyde peaks are primary identifiers, a complete analysis involves recognizing vibrations from the pyrazole ring itself. Key features to expect include:

  • N-H Stretch: For the unsubstituted 1H-pyrazole, a broad band can appear in the 3200-2600 cm⁻¹ region due to extensive hydrogen bonding.[9][10]

  • C-H Aromatic Stretch: Look for sharp, medium-intensity peaks just above 3000 cm⁻¹.[8]

  • C=C and C=N Ring Stretching: These vibrations contribute to a series of bands in the 1600-1400 cm⁻¹ region, often referred to as the fingerprint region for aromatic systems.[11]

By synthesizing the analysis of these ring vibrations with the distinct aldehyde peaks, a researcher can achieve a high-confidence structural confirmation of pyrazole-4-carbaldehyde.

Conclusion

The IR spectrum of pyrazole-4-carbaldehyde provides a rich set of data for unambiguous functional group identification. The characteristic aldehyde C=O stretch, shifted to a lower frequency (~1710-1685 cm⁻¹) by conjugation with the heteroaromatic ring, and the unique aldehydic C-H stretch (~2830-2695 cm⁻¹) serve as definitive markers. By comparing these features against aliphatic and other aromatic aldehydes and following a rigorous experimental protocol, researchers can leverage FT-IR spectroscopy as a powerful tool in their synthetic and analytical workflows.

References

  • University of Regensburg. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of formyl pyrazole and pyrazole/ chitosan Schiff base derivatives. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Der Pharma Chemica. (2013). Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

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Comparative

Crystal structure analysis of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde

An In-Depth Guide to the Structural Elucidation of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde: A Comparative Analysis of Crystallographic and Spectroscopic Techniques Introduction In the realm of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Elucidation of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde: A Comparative Analysis of Crystallographic and Spectroscopic Techniques

Introduction

In the realm of medicinal chemistry and materials science, pyrazole derivatives stand out for their diverse biological activities and applications. The precise determination of their three-dimensional structure is paramount, as it dictates their function and interaction with biological targets. This guide provides a comprehensive, in-depth analysis of the structural elucidation of a novel pyrazole derivative, 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde, serving as a case study for researchers, scientists, and drug development professionals. We will not only detail the gold-standard method of single-crystal X-ray diffraction but also provide a comparative analysis with other essential spectroscopic techniques, offering a holistic view of the characterization process. The causality behind experimental choices and the integration of data from multiple sources to build a self-validating structural hypothesis are emphasized throughout.

The Central Role of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the most definitive method for determining the absolute structure of a crystalline compound. It provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of atoms. The insights gained from a crystal structure are invaluable for understanding intermolecular interactions, which are crucial for crystal packing and, in the context of drug development, for designing molecules that fit into specific protein binding pockets.

Experimental Protocol for Single-Crystal X-ray Diffraction

The successful acquisition of a crystal structure is contingent on the growth of high-quality single crystals. This is often the most challenging step in the process.

Step 1: Crystallization

The choice of solvent and crystallization technique is critical and often empirical. For a molecule like 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde, which is likely to be a solid at room temperature with moderate polarity, a range of solvents should be screened.

  • Slow Evaporation: A solution of the compound in a relatively volatile solvent (e.g., dichloromethane or ethyl acetate) is allowed to evaporate slowly in a dust-free environment.

  • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound in a suitable solvent (e.g., ethanol or isopropanol) is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.

Step 2: Crystal Mounting and Data Collection

Once suitable crystals are obtained, a single crystal is carefully mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage. Data collection is performed using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.

Step 3: Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit between the observed and calculated structure factors. The final refined structure provides the precise coordinates of all atoms in the unit cell.

Visualizing the Experimental Workflow

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination a Compound Synthesis & Purification b Solvent Screening a->b c Crystallization (Slow Evaporation, Vapor Diffusion, Cooling) b->c d Crystal Mounting c->d e X-ray Diffraction Data Collection d->e f Data Processing & Reduction e->f g Structure Solution (e.g., Direct Methods) f->g h Structure Refinement g->h i Final Crystal Structure h->i

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Comparative Analysis with Spectroscopic Techniques

While SC-XRD provides a static picture of the molecule in the solid state, a comprehensive understanding requires the integration of data from other techniques that probe the molecule's properties in solution.

Technique Information Obtained Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions.Unambiguous structure determination.Requires high-quality single crystals; structure is in the solid state.
¹H and ¹³C NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemistry.Provides information about the structure in solution; non-destructive.Does not provide bond lengths or angles directly; can be complex to interpret for large molecules.
Mass Spectrometry (e.g., HRMS) Molecular weight, elemental composition, fragmentation patterns.High sensitivity; provides exact molecular formula.Does not provide information about the 3D structure or connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple; provides a "fingerprint" of the molecule.Provides limited information about the overall structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Structure

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. For our target molecule, 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde, we would expect to see characteristic signals in both the ¹H and ¹³C NMR spectra.

  • ¹H NMR: The spectrum would show distinct signals for the pyrazole proton, the aldehyde proton, and the protons of the cyclopentyl group. The chemical shifts and coupling patterns of these signals would provide information about their chemical environment and connectivity. For instance, the aldehyde proton would appear as a singlet at around 9-10 ppm.

  • ¹³C NMR: The spectrum would show signals for all the carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group (around 180-200 ppm) and the carbons of the pyrazole and cyclopentyl rings.

Mass Spectrometry: Confirming the Molecular Formula

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a new compound. For C9H11BrN2O, the expected monoisotopic mass would be precisely determined, and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) would be observed, providing strong evidence for the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a quick and simple method for identifying the presence of key functional groups. In the IR spectrum of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde, we would expect to see a strong absorption band around 1680-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of an aromatic aldehyde.

Integrating Data for a Self-Validating Structure

The true power of modern structural analysis lies in the integration of data from multiple techniques. The proposed structure must be consistent with all the experimental data.

cluster_data Experimental Data cluster_analysis Structural Elucidation xrd SC-XRD (Solid-State Structure) hypothesis Proposed Structure xrd->hypothesis nmr NMR (Connectivity in Solution) nmr->hypothesis ms HRMS (Molecular Formula) ms->hypothesis ir IR (Functional Groups) ir->hypothesis validation Validated Structure hypothesis->validation  Data Consistency Check

Caption: Integrated approach to structural validation.

For example, the connectivity of the atoms determined by NMR must match the 3D arrangement found by SC-XRD. The molecular formula determined by HRMS must be consistent with the atoms identified in the crystal structure. The functional groups identified by IR must be present in the final structure. Any inconsistencies between the data sets must be carefully investigated and resolved.

Conclusion

The structural elucidation of a novel compound like 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde is a multi-faceted process that relies on the synergistic use of various analytical techniques. While single-crystal X-ray diffraction provides the most definitive structural information, it is the integration of data from NMR, mass spectrometry, and IR spectroscopy that allows for a comprehensive and self-validating understanding of the molecule's structure in both the solid and solution states. This integrated approach is essential for ensuring the scientific integrity of the data and for making informed decisions in the context of drug discovery and materials science.

References

  • Cambridge Structural Database (CSD): A comprehensive repository of small-molecule organic and metal-organic crystal structures. [Link]

  • Protein Data Bank (PDB): A database of 3D structural data of large biological molecules. [Link]

  • Spectroscopic Databases

    • Spectral Database for Organic Compounds (SDBS): A comprehensive database of NMR, MS, IR, and Raman spectra. [Link]

  • General Organic Chemistry Textbooks: For foundational principles of spectroscopic techniques. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Crystallography Resources: Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience.
Validation

A Senior Application Scientist's Guide to Validating the Purity of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde using LC-MS

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is not merely a quality control checkpoint; it is a foundational pillar of drug safety and efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is not merely a quality control checkpoint; it is a foundational pillar of drug safety and efficacy.[1] The quality of an active pharmaceutical ingredient (API) is often predetermined by the quality of its preceding intermediates.[2] This guide provides an in-depth, experience-driven walkthrough for validating the purity of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde, a key building block in the synthesis of various therapeutic agents. We will leverage the specificity and sensitivity of Liquid Chromatography-Mass Spectrometry (LC-MS) to develop a robust analytical method.[3]

Foundational Understanding: The "Why" Behind the Method

Before diving into the protocol, it's crucial to understand the causality behind our choices. 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole. Pyrazole derivatives are prevalent substructures in a wide array of pharmaceuticals.[4][5] The synthetic route to such compounds, often involving Vilsmeier-Haack reactions or palladium-catalyzed cross-couplings, can introduce specific impurities such as unreacted starting materials, by-products from side reactions, or residual catalysts.[4][5][6][7]

LC-MS is the chosen analytical tool due to its exceptional ability to separate compounds based on their physicochemical properties (the "LC" part) and then identify them based on their mass-to-charge ratio (the "MS" part).[3][8] This dual-layered analysis provides a high degree of confidence in both the identity and purity of the target compound.[3]

Experimental Design: A Self-Validating System

A robust analytical method must be a self-validating system. This means building in controls and checks at every stage to ensure the data is reliable and reproducible. Our approach will be grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which provides a framework for the validation of analytical procedures.[9][10]

Materials and Reagents
  • Analyte: 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde, reference standard of known purity (e.g., >99.5%).

  • Solvents: LC-MS grade acetonitrile, methanol, and water. Using high-purity solvents is critical to avoid introducing extraneous peaks and to ensure low baseline noise.[11]

  • Mobile Phase Additives: Formic acid (LC-MS grade). Additives are used to improve peak shape and ionization efficiency.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

Sample Preparation: The First Step to Accuracy

The goal of sample preparation is to present the analyte to the instrument in a suitable solvent at an appropriate concentration. For purity analysis, a typical starting concentration is around 1 mg/mL, which is then diluted to a working concentration (e.g., 1-10 µg/mL) to avoid detector saturation.[11]

Protocol:

  • Accurately weigh approximately 10 mg of the 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare working solutions for calibration and analysis.

LC-MS Method Development: A Symphony of Separation and Detection

The heart of this guide lies in the development of a selective and sensitive LC-MS method. This is an iterative process of optimization.

Liquid Chromatography: Achieving Baseline Separation

The primary objective of the LC method is to separate the main compound from any potential impurities.

  • Column Selection: A reversed-phase C18 column is a versatile and common starting point for the separation of moderately polar organic molecules.[12][13]

  • Mobile Phase: A gradient elution using water and acetonitrile, both with 0.1% formic acid, is a standard approach. The formic acid helps to protonate the analyte, leading to better peak shape and improved ionization in positive ion mode.

  • Gradient Elution: A gradient allows for the effective elution of compounds with a range of polarities. A typical starting point would be a linear gradient from a low percentage of organic solvent to a high percentage over a set time.

Illustrative LC Gradient:

Time (min) % Acetonitrile (with 0.1% Formic Acid) % Water (with 0.1% Formic Acid)
0.0 10 90
10.0 95 5
12.0 95 5
12.1 10 90

| 15.0 | 10 | 90 |

Mass Spectrometry: Unambiguous Identification

The mass spectrometer provides the specificity needed for confident identification.

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for a wide range of organic molecules.

  • Polarity: Positive ion mode is generally preferred for nitrogen-containing heterocyclic compounds as they are readily protonated.

  • Data Acquisition Mode:

    • Full Scan: Acquires data over a wide mass range to detect all ions present. This is useful for identifying unknown impurities.

    • Selected Ion Monitoring (SIM): Monitors only specific m/z values, offering higher sensitivity for known impurities or the target compound.[12]

Expected Mass: The molecular formula for 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde is C9H11BrN2O. The expected monoisotopic mass of the protonated molecule [M+H]+ would be approximately 243.01 and 245.01 due to the isotopic pattern of bromine.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

The workflow for analyzing the acquired data is as critical as the data acquisition itself.

Caption: Workflow for LC-MS Data Analysis.

Interpreting the Results:

  • Total Ion Chromatogram (TIC): The primary chromatogram showing the response of all ions over time.

  • Extracted Ion Chromatogram (EIC): A chromatogram generated by plotting the intensity of a specific m/z value. This is highly selective and helps in confirming the presence of the target compound.[3]

  • Mass Spectrum: The mass spectrum of the main peak should show the characteristic isotopic pattern of bromine for the [M+H]+ ion.

  • Purity Calculation: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparison with Alternative Purity Assessment Techniques

While LC-MS is a powerful tool, a comprehensive understanding of purity often involves orthogonal methods.[14]

TechniquePrincipleAdvantagesLimitations
LC-MS Separation by chromatography, detection by massHigh sensitivity and selectivity, provides molecular weight information.Response factors can vary between compounds, requiring standards for accurate quantification.
Nuclear Magnetic Resonance (NMR) Absorption of radiofrequency energy by atomic nuclei in a magnetic fieldProvides detailed structural information, can be quantitative (qNMR) without a reference standard for the analyte.[15][16][17]Lower sensitivity compared to MS, complex mixtures can lead to overlapping signals.[14]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase, detection by massExcellent for volatile and thermally stable compounds.[18][19][20]Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) Separation by chromatography, detection by UV absorbanceRobust, widely available, and cost-effective.Less selective than MS, requires the analyte to have a chromophore.

Conclusion: A Commitment to Scientific Integrity

Validating the purity of a pharmaceutical intermediate like 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde is a multi-faceted process that demands a deep understanding of analytical chemistry principles and a commitment to rigorous experimental design. By following a logically structured, self-validating approach, researchers can generate high-quality, reliable data that forms the bedrock of safe and effective drug development. The integration of orthogonal techniques further strengthens the confidence in the purity assessment.

References

  • Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Google Cloud.
  • Nuclear magnetic resonance spectroscopy (NMR). RSSL.
  • Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. NIST.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
  • A Guide to Quantit
  • Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Agilent.
  • How to detect the percentage of pharmaceutical intermedi
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  • Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples. Thermo Fisher Scientific.
  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem.
  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PMC.
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC.
  • Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples.
  • Analytical Method Development for Intermedi
  • EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. SCION Instruments.
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  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. YouTube.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
  • Method Development and Validation for Quantification of Potential Genotoxic Impurity, PyCl in Lansoprazole Hydrochloride using Liquid Chromatography Combined with Mass Spectrometry. Asian Journal of Chemistry.
  • Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma.
  • Development of LC-MS/MS method for the determination of dapiprazole on dried blood spots and urine: applic
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC.
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC.
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde

[1][2][3][4] Executive Summary & Immediate Action 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde is a halogenated heterocyclic aldehyde commonly used as an intermediate in pharmaceutical synthesis.[1][2][3] For disposa...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Immediate Action

3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde is a halogenated heterocyclic aldehyde commonly used as an intermediate in pharmaceutical synthesis.[1][2][3] For disposal purposes, it is classified as Halogenated Organic Waste .[3][4]

Critical Directive: Under no circumstances should this compound be discharged into municipal wastewater systems (sinks) or disposed of in general trash.[3] It requires thermal destruction (incineration) at a permitted hazardous waste facility due to the presence of the bromine atom and the reactive aldehyde moiety.

Parameter Specification
Waste Stream Halogenated Organic (Solid or Liquid)
RCRA Status Non-listed; likely exhibits Toxicity characteristics (D-codes if tested)
Primary Hazard Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity
Disposal Method High-temperature Incineration (Fuel Blending)

Hazard Identification & Waste Characterization

To ensure safe handling, one must understand the "why" behind the disposal protocols. This compound possesses three structural features that dictate its waste profile:

  • Bromine Substituent: Classifies the material as "Halogenated."[3][4] Halogens release acid gases (HBr) upon combustion, requiring incinerators with specific scrubbers. This prevents it from being mixed with non-halogenated fuel blends.

  • Aldehyde Group (-CHO): Aldehydes are electrophilic and reactive.[2][3] While generally stable, they can oxidize to carboxylic acids or react with nucleophiles. They are potential sensitizers.[3]

  • Pyrazole Ring: A nitrogen-rich heterocycle.[2][3] While often pharmacologically active, it contributes to the nitrogen oxide (NOx) load during combustion.

Inferred GHS Classifications (Based on Analogs):

  • H302: Harmful if swallowed.[3][5][6]

  • H315/H319: Causes skin and serious eye irritation.[3][6][7][8]

  • H335: May cause respiratory irritation.[3][6][7][8][9]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance)

Applicability: Expired shelf stocks, weighing errors, or solid reaction byproducts.[3]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a glass jar with a chemically resistant (Teflon-lined) cap.[1][2][3]

  • Labeling: Apply a hazardous waste label immediately .

    • Chemical Name: Write the full name (do not use abbreviations like "BPPC").

    • Constituents: 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde (100%).[1][2][3]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[3]

  • Segregation: Place the sealed jar into the Solid Hazardous Waste bin. Do not mix with oxidizers (e.g., permanganates) or strong acids, as the aldehyde moiety can react exothermically.

B. Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC waste, or dissolved samples.[3]

  • Solvent Compatibility: Determine the primary solvent (e.g., Dichloromethane, DMSO, Methanol).[3]

  • Segregation Stream:

    • If dissolved in Halogenated Solvents (DCM, Chloroform): Pour into the Halogenated Waste carboy.[3]

    • If dissolved in Non-Halogenated Solvents (Methanol, Acetone):

      • Rule of Thumb: If the halogenated solute concentration is >1-2%, default to the Halogenated Waste stream to prevent regulatory violations during downstream incineration.[2][3]

      • Trace amounts (<0.1%): May often be placed in Non-Halogenated streams, but Halogenated is the safer, universal default for this compound.[3]

  • pH Check: Ensure the solution pH is between 5 and 9. If the synthesis involved strong acids/bases, neutralize before adding to the central waste carboy to prevent unexpected gas evolution.

C. Contaminated Debris

Applicability: Gloves, weigh boats, paper towels.[3]

  • Collection: Collect in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Double Bagging: If the debris is heavily soiled or wet with the compound, double bag to prevent permeation.[3]

  • Disposal: Tie off securely and place in the Dry Hazardous Waste drum/box.

Waste Segregation Decision Tree

The following logic flow ensures the compound ends up in the correct regulatory stream.

WasteSegregation Start Waste Generation: 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Debris Contaminated Debris (Gloves, Paper) State->Debris BinSolid DISPOSAL A: Solid Hazardous Waste Bin (Label: Toxic/Irritant) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck BinDebris DISPOSAL D: Dry Lab Debris Bag (Hazardous Landfill/Incineration) Debris->BinDebris HaloSolv Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->NonHaloSolv BinHalo DISPOSAL B: Halogenated Solvent Carboy (High BTU Incineration) HaloSolv->BinHalo ConcCheck Compound Conc > 1%? NonHaloSolv->ConcCheck ConcCheck->BinHalo Yes BinNonHalo DISPOSAL C: Non-Halogenated Solvent Carboy (Standard Incineration) ConcCheck->BinNonHalo No (Trace)

Figure 1: Decision matrix for segregating 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde waste streams.

Emergency Spill Response Procedures

In the event of an accidental release, immediate containment is required to prevent exposure and environmental contamination.[10]

Small Spill (< 5 grams/mL)[1][2]
  • Isolate: Alert nearby personnel and demarcate the area.

  • PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[3]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then wipe up.[3]

    • Liquids: Cover with an inert absorbent pad or vermiculite.[3][8]

  • Clean Up: Transfer materials to a sealable bag. Clean the surface with a soap/water solution (aldehydes can be sticky).

  • Disposal: Treat all cleanup materials as Contaminated Debris (see Section 3C).[3]

Large Spill (> 5 grams/mL)[1][2]
  • Evacuate: Remove personnel from the immediate area.

  • Ventilate: If safe, open fume hood sashes to maximum or increase room ventilation.[3]

  • Assess: If the material is in a volatile solvent (e.g., DCM), allowing vapors to dissipate via the fume hood is critical before approach.[3]

  • Contact: Notify the facility EHS officer immediately.

Regulatory Compliance (US Focus)

Regulatory BodyClassification / CodeRationale
EPA (RCRA) Not Listed (P/U) As a specific chemical intermediate, it is likely not on the P or U lists.[1][2][3]
EPA (RCRA) Characteristic Waste Likely fails TCLP if tested, but generally managed as "Lab Pack" waste.[3]
DOT Class 9 (Misc) If shipped pure, often classified under UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.) depending on ecotoxicity data.[3]
Sewer Authority Prohibited Discharge Halogenated organics are universally banned from sanitary sewer discharge.[3]

Self-Validating Protocol: Before final handover to your waste management contractor (e.g., Clean Harbors, Veolia), verify the container label matches the manifest.[2][3] The presence of "Bromo" in the chemical name must trigger the "Halogenated" flag in the waste profile to prevent fines during the incineration intake analysis.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760056, 3-methyl-1H-pyrazole-4-carbaldehyde (Analogous Hazard Data). Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][1]

Sources

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